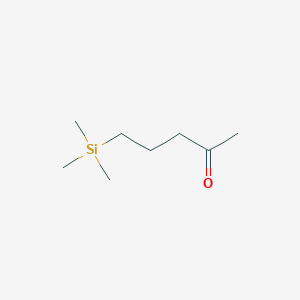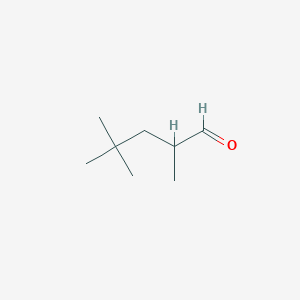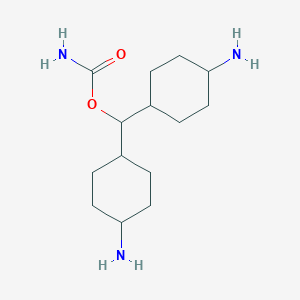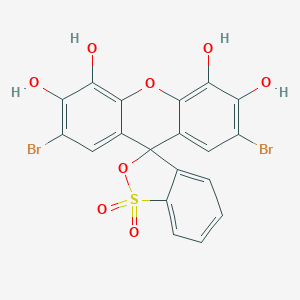
Androstan-3-one, (5b)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstan-3-one, (5b)-, also known as 5-alpha-androstan-3-one, is a steroid hormone that plays an important role in the human body. This hormone is synthesized from testosterone and is responsible for several physiological and biochemical effects.
Mécanisme D'action
Androstan-3-one, (5b)-, exerts its effects through binding to androgen receptors in the body. This hormone has a higher affinity for these receptors than testosterone, which means that it can effectively compete with testosterone for binding sites. By binding to these receptors, Androstan-3-one, (5b)-, can inhibit the activity of androgens in the body and reduce their effects.
Biochemical and Physiological Effects:
Androstan-3-one, (5b)-, has several biochemical and physiological effects in the body. This hormone can inhibit the activity of 5-alpha-reductase, which is responsible for the conversion of testosterone into DHT. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Androstan-3-one, (5b)-, in lab experiments include its anti-androgenic effects and its ability to inhibit the activity of 5-alpha-reductase. These properties make Androstan-3-one, (5b)-, a useful tool for studying the effects of androgens in the body. However, the limitations of using Androstan-3-one, (5b)-, in lab experiments include its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for research on Androstan-3-one, (5b)-. One direction is to investigate the potential therapeutic applications of this hormone in the treatment of conditions such as prostate cancer, hirsutism, and acne. Another direction is to study the effects of Androstan-3-one, (5b)-, on the immune system and its potential as an immunomodulator. Additionally, further research is needed to investigate the potential toxicity of Androstan-3-one, (5b)-, and its long-term effects on the body.
Conclusion:
Androstan-3-one, (5b)-, is a steroid hormone that has several potential therapeutic applications. This hormone is synthesized from testosterone and exerts its effects through binding to androgen receptors in the body. Androstan-3-one, (5b)-, has anti-androgenic effects and can inhibit the activity of 5-alpha-reductase. While Androstan-3-one, (5b)-, has several advantages for lab experiments, its potential toxicity and limited availability are also important considerations. Future research on Androstan-3-one, (5b)-, will focus on investigating its therapeutic applications, its effects on the immune system, and its potential toxicity.
Méthodes De Synthèse
Androstan-3-one, (5b)-, is synthesized from testosterone through the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into dihydrotestosterone (DHT), which is then converted into Androstan-3-one, (5b)-. The synthesis of this hormone occurs primarily in the prostate gland, skin, and liver.
Applications De Recherche Scientifique
Androstan-3-one, (5b)-, has been extensively studied in scientific research for its potential therapeutic applications. This hormone has been shown to have anti-androgenic effects, which means that it can inhibit the activity of androgens in the body. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as prostate cancer, hirsutism, and acne.
Propriétés
Numéro CAS |
18069-68-6 |
|---|---|
Nom du produit |
Androstan-3-one, (5b)- |
Formule moléculaire |
C19H30O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1 |
Clé InChI |
VMNRNUNYBVFVQI-PFFQMSPKSA-N |
SMILES isomérique |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |
SMILES canonique |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |
Synonymes |
5B-Androstan-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















